

# Long-Term Efficacy and Safety Data of Levetiracetam

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Levetiracetam

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The following tables summarize quantitative data from clinical studies, highlighting retention rates, seizure freedom, and common adverse events.

Study Description	Patient Population	Follow-up Duration	Retention Rate	Seizure-Free Rate	Key Efficacy Findings
Head-to-head vs. Topiramate (2008) [1]	301 LEV, 429 TPM (refractory epilepsy)	24 months	45.8% (24-month)	~11.1-14.3% (per 6-mo)	Comparable efficacy to topiramate; LEV had significantly higher retention.
Add-on in Children (2022) [2]	314 children (refractory epilepsy)	6 months	N/R	20%	48% had good response (>50% seizure reduction).
Tertiary Epilepsy Centre (2013) [3]	568 patients (mixed epilepsy)	29.3 months (mean)	N/R	33.6%	Higher in generalized epilepsy (51.6%) vs. localization-related (28.6%).

Study Description	Common Adverse Events	Discontinuation due to AEs	Key Safety Findings
Head-to-head vs. Topiramate (2008) [1]	Mood disorders (LEV), Neurocognitive (TPM)	6.0% (LEV) vs. 21.9% (TPM)	LEV had more favorable side effect profile; mood effects require monitoring.
Add-on in Children (2022) [2]	Somnolence, anorexia, fatigue, headache	3.8% (12/314)	Mostly mild and transient side effects.
Tertiary Epilepsy Centre (2013) [3]	Irritability (24.3%)	N/R	Irritability was most common AE; linked to history of mood disorders.

## Detailed Experimental Protocols

For researchers, the methodologies from key studies are outlined below:

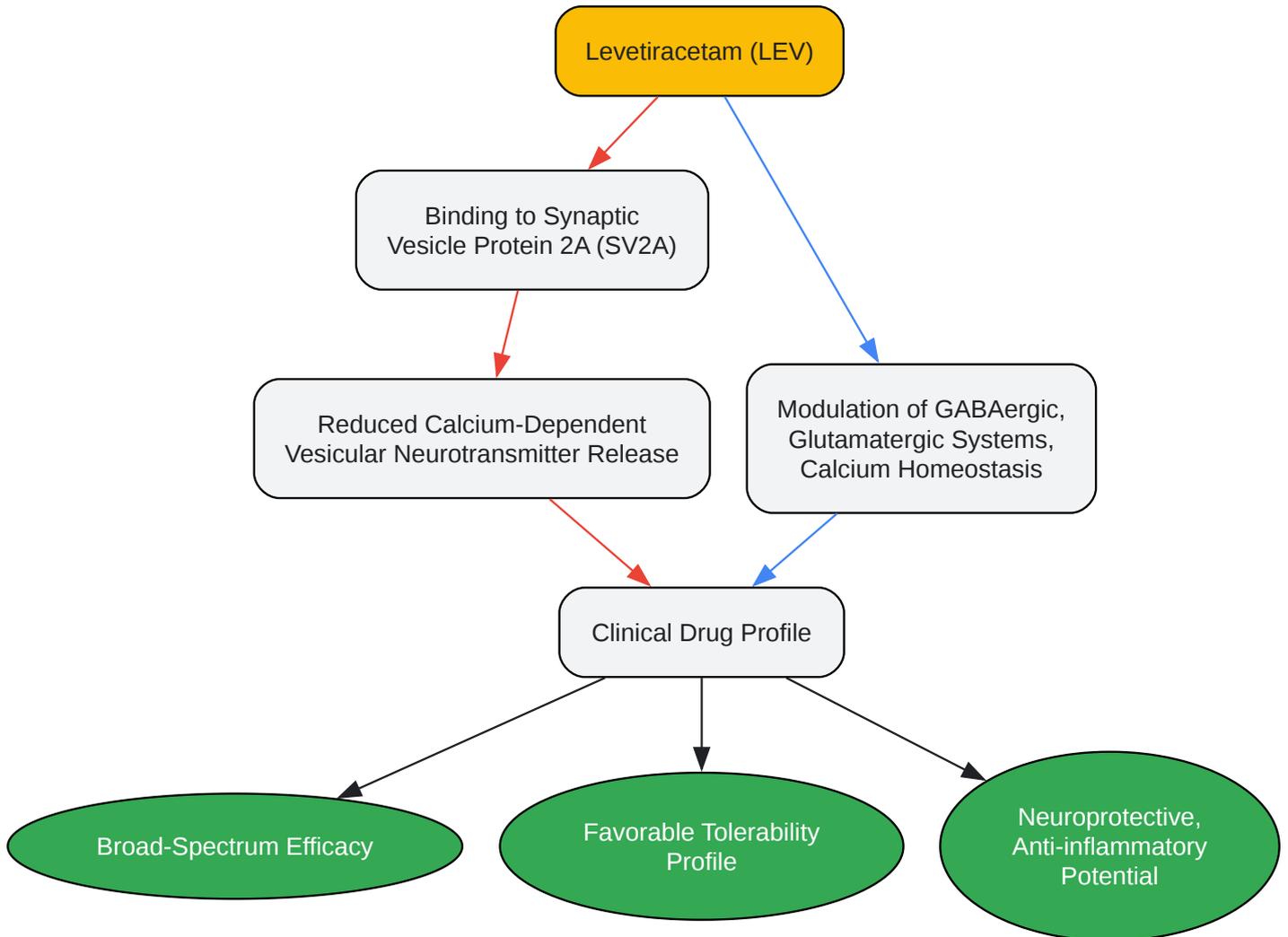
- **Study Design & Patient Cohort:** This was a retrospective analysis using a medical information system. It included 301 patients treated with **levetiracetam** and 429 treated with topiramate at a tertiary epilepsy centre. Patients had chronic refractory epilepsies [1].
- **Intervention & Dosing:** Treatment involved standard clinical use of **levetiracetam** or topiramate as add-on therapy. Doses were titrated based on clinical response and tolerance [1].
- **Primary Outcomes & Analysis:** The primary outcome was **retention rate**, a composite measure of overall treatment satisfaction encompassing both efficacy and tolerability. Secondary outcomes included seizure freedom rates and analysis of adverse events leading to discontinuation. Statistical comparisons used p-values to determine significance [1].
- **Study Design & Patient Cohort:** A quasi-experimental study of 314 children (aged 1-14 years) with refractory epilepsy, defined as at least one seizure per week despite adequate trials of at least two conventional AEDs [2].
- **Intervention & Dosing:** LEV was added to existing AEDs. The dose was titrated over four weeks: 10 mg/kg/day (Week 1), 20 mg/kg/day (Week 2), 30 mg/kg/day (Week 3), and 40 mg/kg/day (Week 4).

This dose was then maintained for six months [2].

- **Primary Outcomes & Analysis:** Efficacy was based on **reduction in weekly seizure frequency** after six months compared to baseline. A "good response" was defined as either becoming seizure-free or achieving a greater than 50% reduction in seizure frequency [2].
- **Study Design & Patient Cohort:** A retrospective review of electronic medical records for 568 patients prescribed **levetiracetam** at a tertiary referral hospital. Patients with progressive brain diseases or those who underwent epilepsy surgery were excluded [3].
- **Intervention & Dosing:** Patients received **levetiracetam** either as monotherapy or add-on therapy in a real-world clinical practice setting [3].
- **Primary Outcomes & Analysis:** The main outcomes were **seizure-free rate** and the **incidence of adverse events**. The study also analyzed factors associated with the development of irritability [3].

## Mechanism of Action and Clinical Evidence Workflow

The unique mechanism of **levetiracetam** contributes to its efficacy and safety profile, as demonstrated in clinical studies. The diagram below integrates its molecular actions with the resulting clinical outcomes.



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## Key Insights for Researchers and Professionals

- **Efficacy Profile:** **Levetiracetam** demonstrates **broad-spectrum efficacy** across various seizure types in both adults and children, including focal and generalized epilepsies [4] [3]. Its long-term effectiveness is underscored by sustained retention rates.
- **Safety and Tolerability:** A key advantage is its **favorable tolerability profile** compared to older AEDs. While generally well-tolerated, **mood-related side effects like irritability** are important considerations, particularly in patients with a prior psychiatric history [1] [3].

- **Novel Mechanism:** Unlike many other antiepileptic drugs, **levetiracetam**'s primary mechanism involves binding to the **synaptic vesicle protein 2A (SV2A)**, modulating neurotransmitter release. It also has other molecular targets, which may contribute to its broad-spectrum activity and potential neuroprotective properties [4].

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## References

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**Address:** Ontario, CA 91761, United States

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